

A Comprehensive Technical Guide to 2,6-Diiodo-4-nitrophenol

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Compound of Interest

Compound Name: 2,6-Diiodo-4-nitrophenol

Cat. No.: B1216091

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Abstract

This technical guide provides a detailed overview of **2,6-Diiodo-4-nitrophenol**, a chemical compound with significant applications in organic synthesis and pharmacology. This document consolidates its chemical and physical properties, safety and toxicity data, and explores its primary biological mechanism of action as an uncoupler of oxidative phosphorylation. Detailed experimental protocols for a representative synthesis and a biological efficacy study are provided, alongside visual diagrams to elucidate key pathways and workflows, aiming to support research and development activities.

Chemical and Physical Properties

2,6-Diiodo-4-nitrophenol, also known as Disophenol, is a yellow crystalline solid.[1][2][3] It is sparingly soluble in water but soluble in organic solvents like glacial acetic acid.[1][2][3] The compound is stable under normal conditions but is sensitive to light.[1][3]

Table 1: Physicochemical Properties of **2,6-Diiodo-4-nitrophenol**

Property	Value	Reference
CAS Number	305-85-1	[4][5][6]
Molecular Formula	C ₆ H ₃ I ₂ NO ₃	[4][5][6]
Molecular Weight	390.904 g/mol	[5][6]
Appearance	Light yellow feathery crystals or yellow crystalline solid	[1][2][3]
Melting Point	152-154 °C	[1][7][8]
Boiling Point	310.6 ± 42.0 °C (Predicted)	[1][3]
pKa	3.85 ± 0.44 (Predicted)	[1][3]
Solubility	Insoluble in water	[1][3]

Biological Activity and Mechanism of Action

2,6-Diiodo-4-nitrophenol is recognized for its potent anthelmintic properties, historically used against hookworms.[2][3] Its primary mechanism of action, similar to other nitrophenols like 2,4-dinitrophenol, is the uncoupling of oxidative phosphorylation in mitochondria.[4][5]

As an uncoupler, **2,6-Diiodo-4-nitrophenol** disrupts the proton gradient that is essential for ATP synthesis. It acts as a proton ionophore, shuttling protons across the inner mitochondrial membrane, thus dissipating the proton-motive force.[5][8] This leads to a state where the electron transport chain continues to function, and oxygen is consumed, but the energy generated is dissipated as heat instead of being used for the phosphorylation of ADP to ATP.[6][8][9] The resulting depletion of cellular ATP leads to paralysis and death of the parasite.[10]

Signaling Pathway: Uncoupling of Oxidative Phosphorylation

Caption: Mechanism of oxidative phosphorylation uncoupling by **2,6-Diiodo-4-nitrophenol**.

Experimental Protocols

Representative Synthesis of a Dihalo-4-nitrophenol

While a specific protocol for **2,6-Diiodo-4-nitrophenol** is not readily available in the searched literature, a well-established method for the synthesis of the analogous compound, 2,6-Dibromo-4-nitrophenol, can be adapted. This procedure involves the nitration of a dihalogenated phenol.

Materials:

- 2,6-Dibromophenol
- Dichloromethane
- Concentrated Sulfuric Acid (H_2SO_4)
- 70% Nitric Acid (HNO_3)
- Round-bottom flask
- Magnetic stirrer
- Ice bath

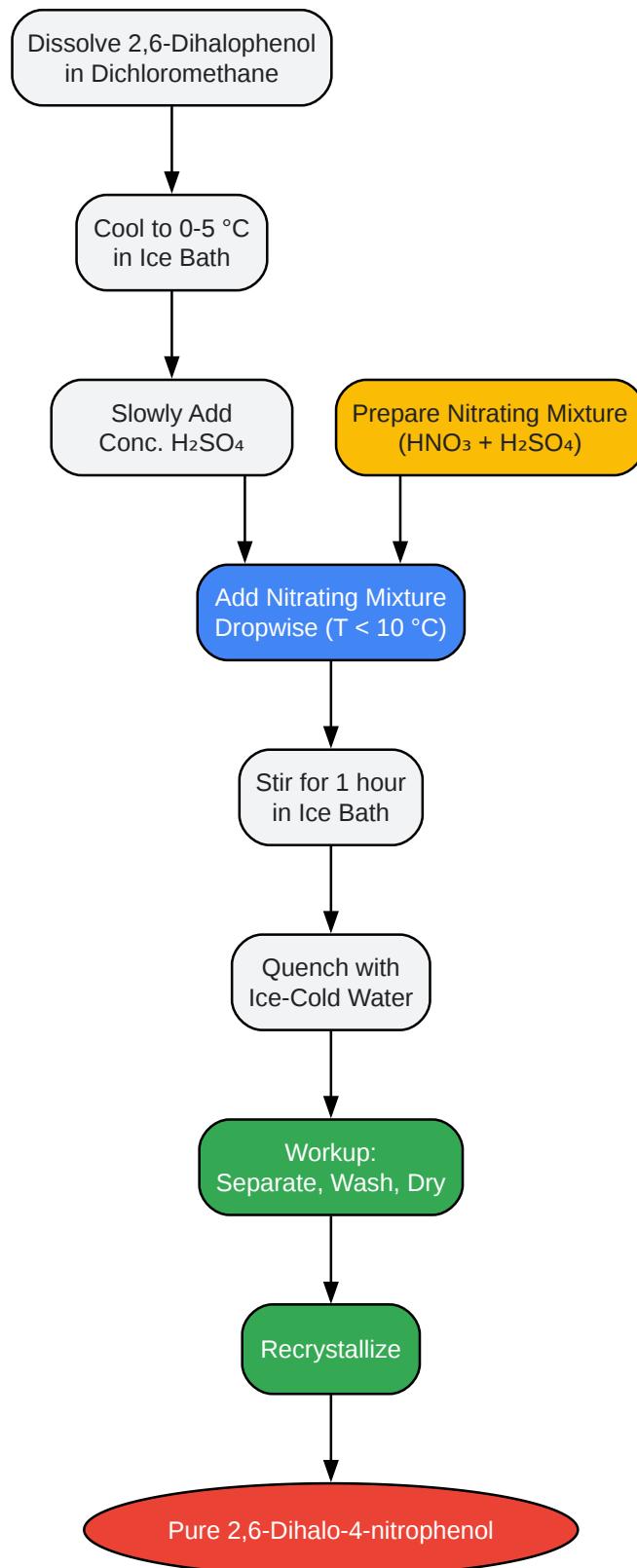
Procedure:[11]

- In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2,6-Dibromophenol in 100 mL of dichloromethane.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add 10 mL of concentrated sulfuric acid to the stirred solution.
- In a separate beaker, prepare a nitrating mixture by carefully adding 4.0 mL of 70% nitric acid to 6.0 mL of concentrated sulfuric acid, keeping the mixture cool.
- Add the nitrating mixture dropwise to the 2,6-Dibromophenol solution over 30 minutes, ensuring the temperature remains below 10 °C.
- After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

- Slowly pour the reaction mixture into 200 mL of ice-cold water.
- Separate the organic layer, wash it with water and then with a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 2,6-Dibromo-4-nitrophenol.

Note: The synthesis of **2,6-Diiodo-4-nitrophenol** would analogously start from 2,6-diiodophenol, though reaction conditions may need optimization.

Workflow for Synthesis

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Caption: General workflow for the synthesis of a 2,6-Dihalo-4-nitrophenol.

Protocol for Anthelmintic Efficacy Testing in Sheep

This protocol is based on studies evaluating the residual anthelmintic effects of Disophenol.

Objective: To determine the efficacy of **2,6-Diiodo-4-nitrophenol** against various larval and adult stages of gastrointestinal nematodes in sheep.

Materials:

- Worm-free susceptible sheep
- Infective third-stage (L3) larvae of the target nematode (e.g., *Haemonchus contortus*)
- **2,6-Diiodo-4-nitrophenol** (Disophenol) injectable solution
- Fecal analysis equipment
- Necropsy tools

Procedure:[2][12]

- Animal Infection: Dose worm-free sheep with a known number of infective L3 larvae. The timing of infection is staggered to ensure different developmental stages (e.g., L3, fourth-stage larvae (L4), and adult worms) are present on the day of treatment.
- Treatment: On Day 0, administer a subcutaneous injection of **2,6-Diiodo-4-nitrophenol** at a specified dosage (e.g., 10 mg/kg). A control group of infected sheep remains untreated.
- Monitoring: Collect fecal samples at regular intervals to perform parasite egg counts, monitoring the effect of the treatment over time.
- Necropsy: At predetermined time points post-treatment (e.g., a few days to several weeks), euthanize both treated and control sheep.
- Worm Count: Recover, identify, and count the worms from the gastrointestinal tract to determine the reduction in worm burden in the treated group compared to the control group.

- **Efficacy Calculation:** Efficacy is calculated based on the percentage reduction in worm counts in the treated animals relative to the untreated controls. The residual effect is determined by how long a significant reduction in worm burden is maintained after a single treatment.

Safety and Toxicity

2,6-Diiodo-4-nitrophenol is classified as toxic and harmful.[\[1\]](#)[\[3\]](#) When heated to decomposition, it emits highly toxic fumes of iodine and nitrogen oxides.[\[1\]](#)[\[3\]](#)[\[7\]](#) It is poisonous by ingestion, intraperitoneal, subcutaneous, and intravenous routes.[\[1\]](#)[\[3\]](#)

Table 2: Acute Toxicity Data (LD50)

Species	Route of Administration	LD50 (mg/kg)	Reference
Rat	Oral	170	[1] [3]
Rat	Intravenous	105	[1] [3]
Rat	Intraperitoneal	105	[1] [3]
Rat	Subcutaneous	122	[1] [3]
Mouse	Oral	212	[1] [3]
Mouse	Intravenous	88	[1] [3]
Mouse	Intraperitoneal	107	[1] [3]
Mouse	Subcutaneous	110	[1] [3]

Handling Precautions:

- Use in a well-ventilated area.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust and contact with skin and eyes.

- In case of exposure, seek immediate medical attention.

Applications

Beyond its use as an anthelmintic, **2,6-Diiodo-4-nitrophenol** serves as a valuable intermediate in organic synthesis.[13] Its structure, featuring two iodine atoms and a nitro group on a phenolic ring, provides multiple reactive sites for creating more complex molecules for the pharmaceutical and agrochemical industries.[13] It is also utilized in analytical chemistry and for developing Quantitative Structure-Activity Relationships (QSARs) to predict the toxicity of phenolic compounds.[7]

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